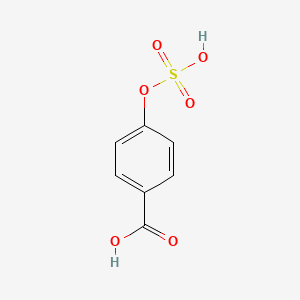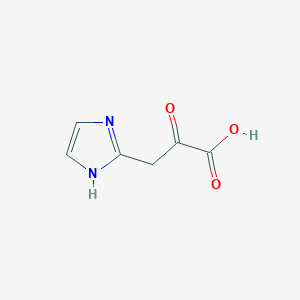
(E)-hexadec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-hexadec-2-enoate is a straight-chain unsaturated fatty acid anion that is the conjugate base of (E)-hexadec-2-enoic acid, obtained by deprotonation of the carboxy group. It is an unsaturated fatty acid anion, a long-chain fatty acid anion and a straight-chain fatty acid anion. It is a conjugate base of an (E)-hexadec-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Transformation and Product Synthesis
- Intramolecular Redox Reactions: (E)-hexadec-2-enoate derivatives can be synthesized through intramolecular redox reactions, as demonstrated by Chen et al. (2012), where conjugated dienals were converted to non-conjugated enoic acids in subcritical water, highlighting a method for producing complex organic compounds without metal catalysts (Chen et al., 2012).
Safety and Toxicological Assessments
- Safety Assessment of Fragrance Ingredients: Ethyl (E)hex-3-enoate, a related compound, has been assessed for various toxicological endpoints, including genotoxicity and reproductive toxicity, indicating a broader context of safety evaluations for similar compounds (Api et al., 2020).
Natural Product Isolation and Analysis
- Isolation from Natural Sources: Studies by Faizi and Naz (2004) have isolated oleanane-type triterpenoid esters, including hexadec-9-enoate derivatives, from natural sources like the golden flowers of Tagetes erecta, showing the occurrence of these compounds in nature (Faizi & Naz, 2004).
Biocatalysis and Enzymatic Studies
- Enoate Reductase Studies: The study of enoate reductases, enzymes that reduce carbon-carbon double bonds in enoates, has been significant, as seen in the work of Caldeira et al. (1996) and Skrobiszewski et al. (2013). These enzymes have applications in biocatalysis and the production of chemically reduced products (Caldeira et al., 1996); (Skrobiszewski et al., 2013).
Synthesis and Chemical Reactions
- Synthesis of Hexadeca-4,6-dien-1-ol: Shakhmaev et al. (2015) demonstrated the synthesis of hexadeca-4,6-dien-1-ol, a pheromone component, via a reaction involving ethyl (4E)-5-chloropent-4-enoate, showcasing the utility of (E)-hexadec-2-enoate derivatives in synthesizing bioactive compounds (Shakhmaev et al., 2015).
Chemoenzymatic Processes
- One-Pot Chemoenzymatic Processes: The combination of chemical and enzymatic processes in one-pot reactions, as researched by Krausser et al. (2011), demonstrates the potential of enoate reductases to be used in tandem with chemical reactions like Wittig reactions, opening up avenues for efficient and sustainable synthesis methods (Krausser et al., 2011).
Eigenschaften
Produktname |
(E)-hexadec-2-enoate |
|---|---|
Molekularformel |
C16H29O2- |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
(E)-hexadec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/p-1/b15-14+ |
InChI-Schlüssel |
ZVRMGCSSSYZGSM-CCEZHUSRSA-M |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-thiazolyl)-](/img/structure/B1258230.png)
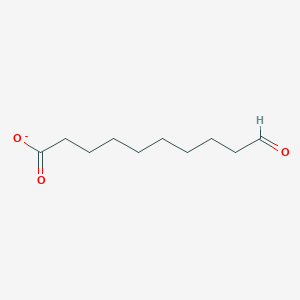
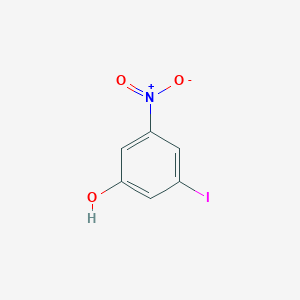
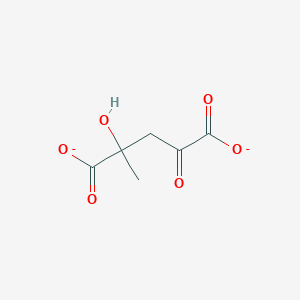

![(1S,9R,10R,16R)-16-methyl-4-[(1S,5R,9R,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1258236.png)

![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)
![3-(4-Chloro-phenyl)-8-methyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258244.png)
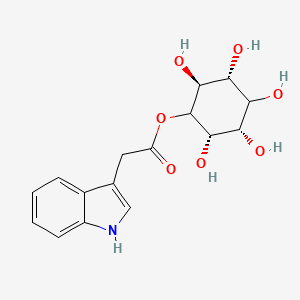
![3-Hydroxy-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258246.png)
![(4-{(E)-[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1258248.png)
